molecular formula C16H14Cl2N2 B1593532 Bis(p-chlorobenzylidene)ethylenediamine CAS No. 60434-95-9

Bis(p-chlorobenzylidene)ethylenediamine

Cat. No. B1593532
CAS RN: 60434-95-9
M. Wt: 305.2 g/mol
InChI Key: VMWYCJFPSDIEJB-UHFFFAOYSA-N
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Description

Bis(p-chlorobenzylidene)ethylenediamine (BCBE) is an organic compound with the molecular formula C12H14Cl2N2. It is a colorless solid that is soluble in organic solvents. BCBE is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Catalytic Activities

Bis(p-chlorobenzylidene)ethylenediamine has been the subject of research for its catalytic properties in various chemical reactions. Its structural and electronic characteristics enable it to function as an effective catalyst in processes such as the hydrolysis of benzonitrile, showcasing its utility in enhancing chemical reactions. The catalytic activity of complexes containing Bis(p-chlorobenzylidene)ethylenediamine has been demonstrated to facilitate the breakdown of organic molecules, indicating its potential for applications in organic synthesis and environmental remediation (Shukla et al., 2008).

Crystallographic Analysis

The compound has been analyzed using crystallographic methods to elucidate its structure, revealing a molecule with a center of symmetry and characterized by weak intermolecular hydrogen bonds. Such structural insights are crucial for understanding the chemical behavior and reactivity of Bis(p-chlorobenzylidene)ethylenediamine, paving the way for its application in designing more efficient catalysts and materials with specific properties (Habibi et al., 2007).

Supramolecular Chemistry

Research has explored the supramolecular interactions of Bis(p-chlorobenzylidene)ethylenediamine derivatives, demonstrating their ability to form complex structures with potential applications in molecular recognition, sensing, and assembly of higher-ordered structures. These findings contribute to the broader field of supramolecular chemistry, where the controlled assembly of molecules into structured systems can lead to new materials and technologies (Zaman et al., 1999).

Environmental and Biological Implications

While the focus was on excluding drug use, dosage, and side effects, it's notable that related research addresses environmental contaminants and their potential health implications. Studies on organochlorine residues, for example, underline the importance of understanding the persistence and effects of chemical compounds in the environment, which indirectly relates to the broader context of chemical research and its implications for human health (Wolff et al., 1993).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWYCJFPSDIEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(p-chlorobenzylidene)ethylenediamine

CAS RN

60434-95-9
Record name Bis(p-chlorobenzylidene)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-BIS(4-CHLOROBENZYLIDENE)ETHYLENEDIAMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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